![molecular formula C18H17N3O5S B2801278 N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide CAS No. 868369-03-3](/img/structure/B2801278.png)
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as E09, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of benzothiazol derivatives, including compounds structurally similar to N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, have been thoroughly explored. Studies on these compounds emphasize the development of novel synthetic routes and the analysis of their chemical properties through spectroscopic methods and quantum-chemical calculations. For example, research on the synthesis of quinazolino-1,3-benzothiazine derivatives has shown the feasibility of constructing complex heterocyclic systems that are closely related to the target molecule. These studies contribute to the understanding of the structural and electronic characteristics of benzothiazol derivatives, providing a foundation for further application-driven research (Szabo et al., 1992; Avakyan et al., 2014).
Physicochemical Studies
The physicochemical properties of benzothiazol derivatives have been extensively investigated, focusing on their solubility, vapor pressure, and distribution coefficients. Such studies are crucial for understanding the compound's behavior in different environments, which is essential for its potential application in pharmaceutical formulations and material science. For instance, the analysis of bioactive benzothiazol derivatives' solubility and sublimation provides insights into their stability and bioavailability, laying the groundwork for their use in drug development (Ol’khovich et al., 2017).
Biological and Medicinal Applications
Although the explicit compound N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide has not been directly linked to specific biological activities in the provided references, the structural motif of benzothiazol is known for its biological relevance. Research on similar benzothiazol derivatives has demonstrated significant antibacterial and anticonvulsant properties, suggesting potential medicinal applications. For example, the study of novel hydroxy-substituted benzothiazole derivatives has shown potent antibacterial activity against Streptococcus pyogenes, highlighting the therapeutic potential of benzothiazol compounds (Gupta, 2018).
Mechanism of Action
Mode of Action
It is known that the compound is involved in solvent-dependent regio- and stereo-selective reactions
Biochemical Pathways
The compound is involved in the formation of corresponding imines and 2-alkoxy-3-enamines with selectivity for the Z-isomer . . More research is needed to fully understand the biochemical pathways affected by this compound.
Action Environment
The action of the compound is influenced by environmental factors such as the type of solvent used . For instance, using 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiaoles formed corresponding imines, while 1° and 2°-alcohols formed the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .
properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-4-20-15-13(25-2)8-9-14(26-3)16(15)27-18(20)19-17(22)11-6-5-7-12(10-11)21(23)24/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTVTRUKUSTOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.